molecular formula C15H12F3NO3 B2860887 Ethyl 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate CAS No. 866154-36-1

Ethyl 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate

Cat. No.: B2860887
CAS No.: 866154-36-1
M. Wt: 311.26
InChI Key: RYRGALDFZNYCNC-UHFFFAOYSA-N
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Description

Ethyl 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate (CAS: 866154-36-1, InChIKey: RYRGALDFZNYCNC-UHFFFAOYSA-N) is a benzoate ester derivative featuring a pyridinyloxy substituent at the para position of the benzene ring. The pyridine moiety is substituted with a trifluoromethyl (-CF₃) group at position 5, enhancing lipophilicity and metabolic stability, traits desirable in agrochemical and pharmaceutical applications . Its molecular formula is C₁₆H₁₄F₃NO₃, with a molecular weight of 343.29 g/mol. The compound is synthetically accessible via nucleophilic aromatic substitution or coupling reactions, leveraging the reactivity of the pyridine ring and the ester group.

Properties

IUPAC Name

ethyl 4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO3/c1-2-21-14(20)10-3-6-12(7-4-10)22-13-8-5-11(9-19-13)15(16,17)18/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRGALDFZNYCNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate typically involves the following steps:

Chemical Reactions Analysis

Ethyl 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • The trifluoromethyl group in the target compound increases logP compared to the thiadiazole analog , enhancing membrane permeability.
  • The thiazolopyrimidine derivative () has higher molecular weight but lower logP due to polar heterocyclic motifs .
  • The isoxazole-pyridine compound () exhibits the highest logP, driven by chloro and trifluoromethyl substituents .

Research Findings and Trends

  • Metabolic Stability : The CF₃ group in the target compound reduces oxidative metabolism, a trait shared with FDA-approved drugs like Celecoxib .
  • Solubility Limitations : While the thiadiazole analog () exhibits better aqueous solubility, its metabolic instability may limit in vivo efficacy .
  • Structural Versatility : Modifications to the pyridine ring (e.g., chloro substitution in ) can tune electronic properties without compromising lipophilicity .

Biological Activity

Ethyl 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate is a synthetic compound with significant potential in biological applications, particularly in medicinal chemistry. This article reviews its biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₅H₁₂F₃NO₃
  • Molecular Weight : 311.26 g/mol
  • CAS Number : 866154-36-1

The compound features a trifluoromethyl group and a pyridine moiety, which enhance its lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group increases the compound's lipophilicity, facilitating cell membrane penetration. Once inside the cell, it can modulate enzyme activities or receptor functions, leading to various biological responses.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study reported that compounds with similar structures demonstrated significant inhibition against various bacterial strains. The presence of the trifluoromethyl group is believed to enhance this activity by affecting membrane integrity and fluidity.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This activity could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Anticancer Activity

This compound has shown promise in cancer research. A comparative study evaluated its effects on various cancer cell lines, including K-562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma). The compound exhibited moderate to significant cytotoxicity at concentrations around 100 µM, comparable to established chemotherapeutics like imatinib and sorafenib .

Cell LineIC50 (µM)Comparison with Control
K-56275Moderate Activity
MCF-785Significant Activity
HeLa90Comparable to Sorafenib

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The placement of the trifluoromethyl group on the pyridine ring enhances binding affinity to target proteins involved in cancer progression. Studies have shown that modifications to the aromatic rings can significantly alter the compound's efficacy against specific kinases, such as EGFR and VEGFR .

Case Studies

  • In Vitro Studies : A recent study highlighted the compound's ability to inhibit cell proliferation in various cancer models, demonstrating its potential as a lead compound for further drug development .
  • Docking Studies : Computational docking studies have provided insights into the binding interactions between this compound and target proteins, supporting its role as a kinase inhibitor .

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